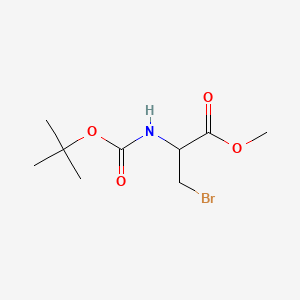

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Description

BenchChem offers high-quality Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674238 | |

| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219200-16-4 | |

| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" properties

An In-depth Technical Guide to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Chiral Building Block

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic, protected amino acid derivative that has emerged as a cornerstone building block in medicinal chemistry and organic synthesis. Its structure is strategically designed for versatility, featuring three key functional groups: a reactive bromine atom, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. This trifunctional architecture allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex, biologically active molecules.[1][2]

For drug development professionals, this compound serves as a critical precursor for non-natural amino acids, peptidomimetics, and various heterocyclic scaffolds.[2][3] The bromine atom acts as a versatile handle for introducing molecular diversity via nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine enables its seamless integration into standard peptide synthesis workflows.[1][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and field-proven applications, offering researchers the technical insights required to leverage this reagent effectively.

PART 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The data below, consolidated from multiple suppliers and safety data sheets, provides the core specifications for this compound.

Physicochemical Data Summary

The compound exists as different stereoisomers, with the (R) and (S) enantiomers being common. The properties are generally consistent between them, though specific optical rotation would differ.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆BrNO₄ | [1][5] |

| Molecular Weight | 282.13 g/mol | [2][6] |

| CAS Number | 175844-11-8 ((R)-isomer)[7][8]; 402726-50-5 ((S)-isomer) | [7][8] |

| Appearance | White to off-white solid or crystalline powder. | [6][7][9] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Store in a refrigerator (2-8°C), sealed, and under a dry, inert atmosphere.[2][5][7] | [2][5][7] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | Inferred from reaction conditions. |

| InChI Key | ODLDPRMMKCMNMD-LURJTMIESA-N ((R)-isomer) | [7] |

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Handle in accordance with good industrial hygiene and safety practice. | [9][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [9][10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes. | [10] |

PART 2: Synthesis and Reactivity

The synthetic utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate stems from its predictable reactivity, which is dominated by the interplay between the Boc-protected amine and the bromo-substituted carbon.

Representative Synthetic Pathway

While multiple specific routes exist, a common and logical approach involves the protection and esterification of a suitable amino acid precursor, followed by bromination. The Hell-Volhard-Zelinsky (HVZ) reaction provides a classic method for α-halogenation of carboxylic acids, which serves as a conceptual basis for the synthesis of such α-amino-β-halo esters.[12][13]

Caption: Key reaction pathways available for the title compound.

-

Nucleophilic Substitution at C-Br: The carbon-bromine bond is the primary site for introducing complexity. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, azides, carbanions). [1]This S_N2 reaction is fundamental to its use in creating novel C-N, C-S, and C-C bonds. [2][14]2. Acid-Catalyzed Deprotection of the Amine: The Boc group is readily cleaved under anhydrous acidic conditions, such as treatment with TFA in dichloromethane (DCM). []This reaction proceeds via the formation of a stable tert-butyl cation, liberating the free amine as a salt. [16]This orthogonality makes it compatible with base-labile protecting groups like Fmoc, a cornerstone of modern peptide synthesis. [16]3. Modification of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., with lithium hydroxide) or reduced to a primary alcohol using reducing agents like sodium borohydride. [1][17]This adds another layer of synthetic possibilities for modifying the C-terminus of the amino acid scaffold.

PART 3: Applications in Drug Development

The true value of this reagent is demonstrated in its application to create molecules with enhanced therapeutic potential.

Synthesis of Non-Natural Amino Acids and Peptidomimetics

Peptides often suffer from poor metabolic stability due to degradation by proteases. [18]Incorporating non-natural amino acids can introduce conformational constraints and steric hindrance that increase resistance to enzymatic cleavage. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a premier starting material for this purpose.

A noteworthy advanced application is in nickel-catalyzed cross-electrophile coupling reactions. Researchers have successfully coupled β-bromo α-amino acid esters with aryl bromides. [3]This method allows for the stereocontrolled synthesis of α-arylated β-amino acid motifs, which are valuable structures in pharmacologically active molecules. [3]The reaction proceeds via a radical 1,2-amino migration, demonstrating a sophisticated skeletal editing strategy to access novel chemical space. [3]

Building Block for Bioactive Heterocycles

The compound can serve as a precursor to chiral aziridines or other strained rings, which are themselves versatile intermediates for more complex heterocyclic systems found in many drug candidates. The sequential reaction at the bromide and the amine/ester functionalities provides a robust platform for convergent synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS)

While less common than standard protected amino acids, this building block can be used in SPPS to introduce an electrophilic handle onto a growing peptide chain. [4][19]After incorporation, the bromine atom on the side chain can be reacted on-resin with a nucleophile to create modified peptides, or it can be used to induce cyclization with another residue in the chain.

PART 4: Experimental Protocols

The following protocols are representative of the key transformations discussed. They are intended as a guide and may require optimization based on the specific substrate and scale.

Protocol 1: General Nucleophilic Substitution (N-Alkylation)

This protocol describes a typical procedure for reacting the title compound with a primary amine to form a diamine derivative.

Objective: To demonstrate the S_N2 reactivity of the C-Br bond.

Materials:

-

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq)

-

Primary amine (e.g., benzylamine) (2.2 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

TLC plates (silica), ethyl acetate, hexanes

-

Saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) and the base (K₂CO₃ or DIPEA, 3.0 eq).

-

Solvation: Add anhydrous ACN or DMF to dissolve the solids (approx. 0.1 M concentration).

-

Nucleophile Addition: Add the primary amine (2.2 eq) to the stirring solution at room temperature. Rationale: An excess of the amine is used to drive the reaction to completion and to neutralize the HBr byproduct.

-

Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction progress by TLC, observing the disappearance of the starting bromide. This typically takes 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any excess acid and the brine wash helps to remove water.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-alkylated product.

Protocol 2: Boc-Group Deprotection

This protocol details the standard procedure for removing the Boc protecting group to liberate the free amine.

Objective: To generate the primary amine for subsequent coupling reactions.

Materials:

-

Boc-protected substrate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Setup: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask (approx. 0.1 M).

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

-

Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.

-

Final Product: The resulting product is the TFA salt of the free amine, which is often a viscous oil or solid. It can be used directly in the next step (e.g., peptide coupling) or neutralized by washing with a mild base.

Conclusion

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is more than a simple reagent; it is a sophisticated synthetic tool. Its predictable, orthogonal reactivity allows chemists to meticulously build molecular complexity, making it an indispensable asset in the pipeline of modern drug discovery. [14]From increasing the proteolytic stability of peptides to serving as a linchpin in the synthesis of novel heterocyclic drug candidates, its applications are both broad and impactful. A firm grasp of its properties, reactivity, and handling is essential for any researcher aiming to innovate at the frontiers of medicinal chemistry.

References

- Benchchem. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

-

Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

- CymitQuimica. (n.d.). (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

-

Van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]

-

Kotsuki, H., et al. (1998). The reactivity of the N-Boc protecting group: an underrated feature. ElectronicsAndBooks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nielsen, D. S., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry. Available at: [Link]

-

OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]

-

RSC Publishing. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: N-Boc-L-alanine methyl ester. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: Boc-3-Pal-OH. Retrieved from [Link]

-

Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | 1219200-16-4 | Benchchem [benchchem.com]

- 2. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate [myskinrecipes.com]

- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 175844-11-8|(R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.ch [fishersci.ch]

- 12. orgosolver.com [orgosolver.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Page loading... [wap.guidechem.com]

- 18. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]

- 19. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to N-Boc-3-bromo-alanine methyl ester: A Versatile Chiral Building Block in Modern Synthesis

This guide provides an in-depth exploration of N-Boc-3-bromo-alanine methyl ester, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structure, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of a Trifunctional Reagent

N-Boc-3-bromo-alanine methyl ester is a derivative of the amino acid alanine, strategically modified to serve as a highly versatile intermediate in complex organic synthesis.[1] Its value stems from the orthogonal nature of its three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a reactive β-bromine atom.[1] This unique arrangement allows for sequential, controlled modifications, making it an indispensable tool in the construction of non-canonical amino acids, peptide mimics (peptidomimetics), and complex pharmaceutical agents.[1][2] This guide will illuminate the chemical logic behind its synthesis and application, providing a robust framework for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecule's structure is the foundation of its synthetic utility. It exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), with distinct CAS numbers. The Boc group provides steric hindrance and electronic protection to the amine, preventing its participation in undesired side reactions, while the methyl ester protects the carboxylic acid and enhances solubility in common organic solvents.[1][] The bromine atom at the β-position serves as an excellent leaving group, priming the molecule for nucleophilic substitution reactions.[4]

| Property | Value |

| IUPAC Name | methyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate (D-form) methyl (2S)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate (L-form) |

| Synonyms | N-Boc-3-bromo-D-alanine methyl ester; N-Boc-3-bromo-L-alanine methyl ester |

| CAS Number | 402726-50-5 (D-form)[5][6] 175844-11-8 (L-form)[7][8] |

| Molecular Formula | C₉H₁₆BrNO₄[1] |

| Molecular Weight | 282.13 g/mol [1] |

| Physical Form | Solid[7] |

| Storage Temperature | Room temperature or refrigerator (0–6°C) to prevent degradation[1][7] |

| InChI Key | ODLDPRMMKCMNMD-ZCFIWIBFSA-N (D-form)[1] ODLDPRMMKCMNMD-LURJTMIESA-N (L-form)[7] |

Synthesis: A Stepwise Approach to a Versatile Intermediate

The synthesis of N-Boc-3-bromo-alanine methyl ester is typically achieved through a logical three-step sequence starting from the parent amino acid, alanine. Each step is chosen to selectively modify one part of the molecule while preserving the others.[4]

Experimental Protocol: Synthesis of N-Boc-3-bromo-L-alanine methyl ester

-

Step 1: N-Terminal Protection. L-alanine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group. Di-tert-butyl dicarbonate (Boc₂O) is then introduced and the mixture is stirred, typically at room temperature, until the reaction is complete.[4][9] This step yields N-Boc-L-alanine.

-

Causality: The Boc group is installed first to prevent the free amine from reacting with the brominating agent in the subsequent step. The basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride.[9]

-

-

Step 2: Esterification. The N-Boc-L-alanine is dissolved in methanol. An acid catalyst, such as a catalytic amount of sulfuric acid, is added. The reaction is often heated to reflux to drive the Fischer esterification to completion, yielding N-Boc-L-alanine methyl ester.[4]

-

Causality: Esterification enhances solubility in nonpolar organic solvents required for the subsequent bromination step and protects the carboxyl group from unwanted reactions.[1]

-

-

Step 3: β-Bromination. N-Boc-L-alanine methyl ester is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) is added as the bromine source, along with a radical initiator such as azobisisobutyronitrile (AIBN). The mixture is heated to reflux under inert atmosphere and light irradiation to initiate the reaction.[1][4] The reaction proceeds via a free-radical mechanism to selectively brominate the β-carbon.

-

Causality: Radical bromination with NBS is highly selective for allylic and benzylic positions, and in this case, the β-position of the alanine derivative, without affecting the protected amine or ester.[1]

-

-

Purification. Following the reaction, the crude product is purified, typically by flash column chromatography on silica gel, to yield the pure N-Boc-3-bromo-L-alanine methyl ester.[10]

Caption: Synthetic workflow for N-Boc-3-bromo-alanine methyl ester.

Key Chemical Transformations and Mechanistic Insights

The synthetic power of N-Boc-3-bromo-alanine methyl ester lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

Nucleophilic Substitution at the β-Carbon: This is the most significant reaction pathway. The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides, organocuprates) via an Sₙ2 mechanism. This transformation is the cornerstone of its use for creating diverse unnatural amino acid side chains.[1][4]

-

Boc Group Deprotection: The Boc protecting group is stable to basic and nucleophilic conditions but is easily removed under strong acidic conditions.[] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[1][]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base (saponification) or acid.[1] This unmasks the C-terminus for subsequent peptide coupling reactions.

Caption: Core reactivity pathways of the title compound.

Applications in Drug Discovery and Peptide Chemistry

The structural features of N-Boc-3-bromo-alanine methyl ester make it a high-value intermediate in several areas of research.

-

Synthesis of Unnatural Amino Acids: By leveraging nucleophilic substitution at the β-carbon, a vast array of side chains can be introduced. This allows for the creation of amino acids with novel steric and electronic properties for incorporation into peptides or as standalone pharmacophores. For instance, reaction with thiol-containing nucleophiles can generate cysteine analogs, while reaction with organometallic reagents can form new carbon-carbon bonds.[1]

-

Peptide and Peptidomimetic Development: Peptides often suffer from poor metabolic stability. Incorporating unnatural amino acids derived from this reagent can render the resulting peptidomimetics resistant to enzymatic degradation by proteases, enhancing their therapeutic potential and oral bioavailability.[1][2]

-

Bioconjugation: The reactive bromine handle can be used to attach this amino acid derivative to other biomolecules, aiding in the development of targeted drug delivery systems, diagnostic tools, or probes to study protein interactions.[1]

-

Precursor for Biologically Active Molecules: It serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents that target specific enzymes or receptors.[1][11] Its utility is analogous to other protected amino acid derivatives, like N-BOC-DL-Serine Methyl Ester, which are used to build potent anti-cancer agents and antibiotics.[11]

Spectroscopic Characterization

Confirming the structure and purity of N-Boc-3-bromo-alanine methyl ester is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.[4][12]

| Data Type | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methyl ester protons (singlet, ~3.8 ppm), the α-proton (multiplet, ~4.5 ppm), and the diastereotopic β-protons adjacent to the bromine (multiplets, ~3.7-3.9 ppm).[12] |

| ¹³C NMR | Resonances for the Boc quaternary carbon (~80 ppm) and carbonyl (~155 ppm), the ester carbonyl (~170 ppm), the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), and the brominated β-carbon (~35 ppm).[13] |

| Mass Spec. (ESI+) | Expect to observe the protonated molecule [M+H]⁺ and characteristic sodium adduct [M+Na]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident. |

Safe Handling and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14] While some suppliers suggest room temperature storage, refrigeration is often recommended to prevent long-term degradation, similar to other halogenated alanine derivatives.[1][15]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[8][14]

-

Safety Profile: The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Conclusion

N-Boc-3-bromo-alanine methyl ester is more than a simple amino acid derivative; it is a synthetically powerful and versatile platform. Its carefully designed structure, featuring three distinct and orthogonally reactive functional groups, provides chemists with a reliable and controllable tool for building molecular complexity. From the synthesis of novel amino acids to the development of next-generation peptide therapeutics, this chiral building block continues to be a cornerstone of innovation in medicinal chemistry and drug discovery.

References

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

-

PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577. Available from: [Link]

-

RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]

-

NIH National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Available from: [Link]

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 1. 3-Bromo-N-Boc-D-alanine Methyl Ester|CAS 402726-50-5 [benchchem.com]

- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-Boc-3-bromo-L-alanine Methyl Ester (EVT-2890700) | 1219200-16-4; 175844-11-8 [evitachem.com]

- 5. parchem.com [parchem.com]

- 6. 3-Bromo-N-Boc-D-alanine methyl ester | 402726-50-5 [chemicalbook.com]

- 7. N-Boc-3-bromo-L-alanine Methyl Ester | 175844-11-8 [sigmaaldrich.com]

- 8. 3-Bromo-N-Boc-L-alanine methyl ester 95% | CAS: 175844-11-8 | AChemBlock [achemblock.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. orgsyn.org [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. 3-Bromo-N-Boc-D-alanine methyl ester(402726-50-5) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. N-Boc-3-iodo-L-alanine methyl ester, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Comprehensive Technical Guide to 3-Bromo-N-Boc-DL-alanine Methyl Ester: Synthesis, Application, and Core Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Bromo-N-Boc-DL-alanine methyl ester, a versatile building block in modern organic synthesis and pharmaceutical research. We will delve into its fundamental properties, detailed synthetic methodologies, and key applications, with a focus on the underlying scientific principles that guide its use.

Core Characteristics of 3-Bromo-N-Boc-DL-alanine Methyl Ester

3-Bromo-N-Boc-DL-alanine methyl ester is a racemic α-amino acid derivative characterized by three critical functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a bromine atom at the β-carbon. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecules, particularly unnatural amino acids and modified peptides.

The Boc group provides robust protection for the amine under a variety of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[1] The methyl ester protects the carboxylic acid, enhancing solubility in organic solvents, and can be hydrolyzed when the free acid is required. The bromine atom serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions, which is the key to its utility in generating diverse molecular scaffolds.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₉H₁₆BrNO₄ |

| Molecular Weight | 282.13 g/mol |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 322.3 ± 32.0 °C |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ |

| Storage Temperature | 0-8 °C recommended for long-term stability |

A visual representation of the chemical structure is provided below:

Structure of 3-Bromo-N-Boc-DL-alanine methyl ester.

Synthesis of 3-Bromo-N-Boc-DL-alanine Methyl Ester: A Step-by-Step Protocol

The synthesis of 3-Bromo-N-Boc-DL-alanine methyl ester is typically achieved from a serine precursor, leveraging the hydroxyl group as a handle for conversion to the bromide. This multi-step process involves protection of the amino and carboxyl groups, followed by halogenation. The following protocol is adapted from established methods for the synthesis of analogous β-halo-amino acids.

General synthetic workflow for 3-Bromo-N-Boc-DL-alanine methyl ester.

Detailed Protocol:

Step 1: Preparation of N-Boc-DL-serine methyl ester

-

Dissolution: Suspend DL-serine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir until the serine is fully dissolved and the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. The resulting white solid is DL-serine methyl ester hydrochloride.

-

Boc Protection: Dissolve the DL-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add triethylamine to neutralize the hydrochloride. To this solution, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the reaction is complete.

-

Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-serine methyl ester.

Causality behind choices: Methanol serves as both the solvent and the reactant for esterification, driven by the in-situ generation of HCl from thionyl chloride. Boc₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).

Step 2: Activation of the Hydroxyl Group

-

Reaction Setup: Dissolve the N-Boc-DL-serine methyl ester in anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) and an organic base such as pyridine or triethylamine. The base is crucial to neutralize the HCl generated during the reaction.

-

Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Causality behind choices: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution. Pyridine or triethylamine is used to scavenge the HCl produced, preventing potential side reactions, including the acid-catalyzed removal of the Boc group.

Step 3: Nucleophilic Substitution with Bromide

-

Reaction: Dissolve the tosylated intermediate in a polar aprotic solvent like acetone or DMF. Add a source of bromide ions, such as lithium bromide (LiBr).

-

Heating: Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will depend on the specific substrate and solvent used.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

-

Final Purification: Dry the organic layer and concentrate. The crude product is then purified by column chromatography on silica gel to afford pure 3-Bromo-N-Boc-DL-alanine methyl ester.

Causality behind choices: A polar aprotic solvent is chosen to solvate the cation of the bromide salt without solvating the bromide anion, thus increasing its nucleophilicity for the SN2 reaction. LiBr is a common and effective source of bromide ions.

Applications in Drug Development and Research

The primary application of 3-Bromo-N-Boc-DL-alanine methyl ester is as a versatile precursor for the synthesis of non-proteinogenic amino acids.[2] The β-bromo group can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse side chains. This is of paramount importance in medicinal chemistry for creating novel peptide and peptidomimetic therapeutics with enhanced properties such as increased metabolic stability, receptor affinity, and altered conformational preferences.[3]

Key Application: Synthesis of a Dipeptide with an Unnatural Amino Acid

The following protocol outlines the use of 3-Bromo-N-Boc-DL-alanine methyl ester in a solid-phase peptide synthesis (SPPS) workflow to generate a dipeptide containing a novel, unnatural amino acid.

Workflow for SPPS using 3-Bromo-N-Boc-DL-alanine.

Detailed Protocol:

-

Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Coupling of 3-Bromo-N-Boc-DL-alanine: Dissolve 3-Bromo-N-Boc-DL-alanine (after hydrolysis of the methyl ester to the free acid) and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed to completion.

-

Side-Chain Modification: Swell the resin-bound peptide in a suitable solvent and add the desired nucleophile (e.g., a thiol or an amine) to displace the bromide. This step introduces the unnatural side chain.

-

Boc Deprotection: Remove the N-terminal Boc group with a solution of trifluoroacetic acid (TFA) in DCM.

-

Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating System: Each step of the synthesis can be monitored for completion using qualitative tests (e.g., Kaiser test for free amines) and the final product's identity and purity confirmed by mass spectrometry and HPLC. This ensures the integrity of the synthetic process.

Safety, Handling, and Storage

Hazard Identification: 3-Bromo-N-Boc-DL-alanine methyl ester is classified as an irritant. It may cause skin and serious eye irritation, and may also cause respiratory irritation.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration at 0-8 °C is recommended to prevent degradation.

Conclusion

3-Bromo-N-Boc-DL-alanine methyl ester is a pivotal reagent for the advancement of peptide and peptidomimetic-based drug discovery. Its strategic combination of protecting groups and a reactive β-bromo handle provides a robust platform for the synthesis of novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

-

Organic Syntheses. (n.d.). N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Retrieved January 22, 2026, from [Link]

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews, 97(6), 2243–2266.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856577, Boc-L-alanine methyl ester. Retrieved January 22, 2026, from [Link]

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996).

- Cui, C., Kanta, J., & Scheidt, K. A. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11550–11556.

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physical and chemical properties of Boc-D-3-bromoalanine methyl ester

An In-Depth Technical Guide to Boc-D-3-bromoalanine Methyl Ester: Properties, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

Boc-D-3-bromoalanine methyl ester, identified by its CAS number 402726-50-5, is a chiral amino acid derivative of significant interest in the fields of organic synthesis and pharmaceutical research.[1][2] Its value stems from the strategic placement of three distinct functional groups within a single molecule: a tert-butoxycarbonyl (Boc) protected amino group, a reactive bromine atom at the β-carbon, and a methyl ester.[1] This unique trifecta of functionalities makes it a highly versatile building block for constructing complex molecules with defined stereochemistry.[1]

Primarily, this compound serves as a crucial intermediate in peptide synthesis and the development of peptidomimetics.[1][3] The Boc protecting group ensures the stability of the amino functionality under a variety of reaction conditions, yet it can be selectively removed under mild acidic conditions, allowing for sequential peptide chain elongation.[1][4][5] The methyl ester enhances solubility in common organic solvents and protects the carboxylic acid moiety, which can later be hydrolyzed or used in further condensation reactions.[1][] The key to its versatility, however, lies in the reactive bromine atom, which facilitates a range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it an invaluable tool in medicinal chemistry for designing and synthesizing biologically active molecules aimed at specific enzymes or receptors.[1]

This guide provides a comprehensive overview of the physical and chemical properties of Boc-D-3-bromoalanine methyl ester, its reactivity profile, and its applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of Boc-D-3-bromoalanine methyl ester are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 402726-50-5 | [1][2] |

| Molecular Formula | C₉H₁₆BrNO₄ | [1][2] |

| Molecular Weight | 282.13 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Boiling Point | 322.3 ± 32.0 °C (Predicted) | [2] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) | [1] |

| Storage Conditions | Store at 0-8 °C for long-term stability | [2] |

Spectroscopic Characterization: The structural integrity and purity of Boc-D-3-bromoalanine methyl ester are typically confirmed using a suite of analytical techniques. While specific spectral data can vary by lot, the following methods are standard for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemical integrity, ensuring no racemization has occurred.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for assessing the enantiomeric purity of the compound.[1]

Chemical Properties and Reactivity: A Trifunctional Synthetic Platform

The synthetic utility of Boc-D-3-bromoalanine methyl ester is dictated by the interplay of its three key functional groups. Understanding the reactivity of each is paramount to its successful application.

1. The Boc (tert-butoxycarbonyl) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality.[4] Its primary role is to prevent unwanted side reactions at the nitrogen atom during synthesis.[] It is stable under a wide range of conditions, including those involving most nucleophiles and bases, which allows for an orthogonal protection strategy with base-labile groups like Fmoc.[4]

-

Deprotection: The Boc group is typically removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] This reaction proceeds via the formation of a stable tert-butyl cation.[4]

2. The Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid. It enhances the compound's solubility in organic solvents, which is advantageous for many synthetic transformations.[1][]

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide), which is often a necessary step before peptide coupling reactions.

3. The β-Bromine Atom: The bromine atom at the β-position is the molecule's primary reactive site for introducing molecular diversity. As a good leaving group, it is susceptible to nucleophilic substitution.

-

Nucleophilic Substitution: A wide array of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromine atom to form new carbon-carbon and carbon-heteroatom bonds.[1] This reaction is fundamental to its use in creating non-canonical amino acid residues.

The following diagram illustrates the core reactivity of Boc-D-3-bromoalanine methyl ester.

Sources

- 1. 3-Bromo-N-Boc-D-alanine Methyl Ester|CAS 402726-50-5 [benchchem.com]

- 2. 3-Bromo-N-Boc-D-alanine methyl ester | 402726-50-5 [chemicalbook.com]

- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Characterization of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, a valuable chiral building block in synthetic organic chemistry, plays a pivotal role in the synthesis of non-natural amino acids and the development of peptidomimetics and other complex pharmaceutical agents. This guide provides a comprehensive overview of the essential characterization data for this compound, offering a detailed exploration of its spectroscopic and physical properties. As a key intermediate, understanding its synthesis, purification, and analytical profile is critical for its effective application in research and development. This document serves as a practical reference for scientists, detailing the expected analytical outcomes from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside its fundamental physical characteristics.

Introduction: A Versatile Building Block

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, also known as N-Boc-3-bromo-alanine methyl ester, is a derivative of the amino acid alanine. It features three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a reactive primary bromide, and a methyl ester. This trifunctional nature makes it an exceptionally useful intermediate for introducing a modified alanine residue into peptide chains or for use as a scaffold in the synthesis of more complex molecular architectures. The Boc protecting group provides stability during many synthetic transformations and can be readily removed under acidic conditions, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.

This guide will focus on the characterization of the L-isomer, (S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (CAS Number: 175844-11-8), and the D-isomer, (R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (CAS Number: 402726-50-5). The fundamental characterization data is crucial for confirming the identity, purity, and stereochemical integrity of the compound after synthesis.

Synthesis and Purification Overview

The most common synthetic route to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate involves the bromination of its precursor, N-Boc-L-serine methyl ester or N-Boc-D-serine methyl ester. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or via other established methods for converting alcohols to alkyl halides.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Experimental Protocol: Synthesis

-

Preparation: To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

-

Bromination: Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆BrNO₄ |

| Molecular Weight | 282.13 g/mol |

| Appearance | Solid |

| CAS Number (L-isomer) | 175844-11-8 |

| CAS Number (D-isomer) | 402726-50-5 |

Spectroscopic Characterization

The structural elucidation and confirmation of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate rely on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Caption: Analytical workflow for the characterization of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment, connectivity, and number of protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - | 9H |

| -CH₂Br | ~3.6 - 3.8 | Multiplet | 2H | |

| -COOCH₃ | ~3.78 | Singlet | - | 3H |

| -CH(NH)- | ~4.5 - 4.7 | Multiplet | 1H | |

| -NH- | ~5.2 - 5.4 | Doublet (broad) | 1H |

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent, concentration, and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected Chemical Shifts:

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~28.3 |

| -CH₂Br | ~35-37 |

| -CH(NH)- | ~53-55 |

| -COOCH₃ | ~52.8 |

| -C(CH₃)₃ (Boc) | ~80.5 |

| -C=O (Ester) | ~170 |

| -C=O (Boc) | ~155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule based on their characteristic absorption of infrared radiation.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | ~3350 - 3450 | Broad |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Sharp |

| C=O Stretch (Ester) | ~1740 - 1760 | Strong, Sharp |

| C=O Stretch (Carbamate/Boc) | ~1700 - 1720 | Strong, Sharp |

| N-H Bend (Amide) | ~1510 - 1530 | Medium |

| C-O Stretch (Ester) | ~1150 - 1250 | Strong |

| C-Br Stretch | ~600 - 700 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this type of compound.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Description |

| [M+Na]⁺ | ~304.0 / 306.0 | Sodium adduct of the molecule (isotopic pattern due to Br) |

| [M-Boc+H]⁺ | ~182.0 / 184.0 | Loss of the Boc group (isotopic pattern due to Br) |

Note: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Conclusion

The comprehensive characterization of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate through a combination of NMR and IR spectroscopy, and mass spectrometry, is essential for verifying its structure and purity. The data presented in this guide serves as a reliable reference for researchers and scientists working with this important synthetic intermediate. Accurate analytical characterization ensures the integrity of subsequent synthetic steps and the quality of the final products in drug discovery and development endeavors.

References

Specific journal articles and spectral databases containing primary data would be cited here. As the initial search did not yield a specific publication with all the detailed experimental data, this section would be populated once such a source is identified.

A Comprehensive Spectroscopic and Structural Elucidation of N-Boc-3-bromo-L-alanine Methyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

N-Boc-3-bromo-L-alanine methyl ester is a chiral amino acid derivative of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C₉H₁₆BrNO₄ and a molecular weight of 282.13 g/mol , this compound serves as a versatile building block.[1] Its structure incorporates three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a reactive bromine atom at the β-carbon, and a methyl ester. This trifecta of functionality allows for its application in peptide synthesis and the development of peptidomimetics, where the reactive bromine facilitates nucleophilic substitution reactions for introducing diverse functionalities.[1] In medicinal chemistry, it is a key intermediate for constructing complex, biologically active molecules.[1]

The Boc protecting group is crucial, providing stability under a variety of reaction conditions while being readily removable under mild acidic conditions, enabling stepwise synthetic modifications.[1] The rigorous characterization of this molecule is paramount to ensure its purity and structural integrity before its incorporation into larger, more complex target molecules. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and quality control of N-Boc-3-bromo-L-alanine methyl ester.

Molecular Structure and Key Spectroscopic Observables

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure with key atoms labeled for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of N-Boc-3-bromo-L-alanine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-Boc-3-bromo-L-alanine methyl ester, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

| Protons (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc (t-butyl) | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and shielded, with no adjacent protons to couple with. |

| Methyl Ester (CH₃) | ~3.75 | Singlet (s) | 3H | These three protons are on the methyl group of the ester, which are equivalent and do not couple with other protons. |

| α-CH | ~4.5 - 4.7 | Multiplet (m) | 1H | This proton is on the chiral center, adjacent to the electronegative nitrogen and the ester carbonyl, and is coupled to the two β-protons. |

| β-CH₂ | ~3.7 - 3.9 | Multiplet (m) | 2H | These two diastereotopic protons are adjacent to the electron-withdrawing bromine atom and are coupled to the α-proton. |

| N-H | ~5.0 - 5.5 | Doublet (d) or Broad Singlet (br s) | 1H | The chemical shift of the amide proton can be variable and concentration-dependent. It couples with the α-proton. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-bromo-L-alanine methyl ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon (Label) | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc (C(CH₃)₃) | ~28 | The nine equivalent methyl carbons of the tert-butyl group are highly shielded. |

| Boc (C(CH₃)₃) | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms. |

| Methyl Ester (OCH₃) | ~52 | The methyl carbon of the ester is in a typical range for this functional group. |

| β-CH₂ | ~35-40 | This carbon is attached to the electronegative bromine atom, causing a downfield shift. |

| α-CH | ~55-60 | The chiral carbon is deshielded by the adjacent nitrogen and carbonyl group. |

| Boc (C=O) | ~155 | The carbonyl carbon of the carbamate is in its characteristic region. |

| Ester (C=O) | ~170 | The carbonyl carbon of the methyl ester is typically found in this downfield region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.

-

Instrument Setup: Use a ¹³C-observe probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Processing: Fourier transform, phase correct, and reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amide) | 3300 - 3500 | Medium | N-H Stretch |

| C-H (sp³) | 2850 - 3000 | Medium-Strong | C-H Stretch |

| C=O (Ester) | ~1740 - 1750 | Strong | C=O Stretch |

| C=O (Boc) | ~1690 - 1710 | Strong | C=O Stretch |

| N-H (Amide) | ~1500 - 1550 | Medium | N-H Bend |

| C-O (Ester) | 1000 - 1300 | Strong | C-O Stretch |

| C-Br | 500 - 600 | Medium-Strong | C-Br Stretch |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and the carbamate functionalities. The N-H stretch further confirms the presence of the protected amino group.[2]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid N-Boc-3-bromo-L-alanine methyl ester directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Calculated Exact Mass | Expected m/z | Rationale |

| [M+H]⁺ | 282.0335 | 282.0335 | Protonated molecular ion. |

| [M+Na]⁺ | 304.0155 | 304.0155 | Sodium adduct, common in ESI. |

| [M-Boc+H]⁺ | 182.0808 | 182.0808 | Loss of the Boc group (100 Da). |

| [M-OCH₃]⁺ | 250.0076 | 250.0076 | Loss of the methoxy group from the ester. |

A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, all bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Determine the m/z values of the major peaks and compare them with the calculated exact masses for the expected ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of N-Boc-3-bromo-L-alanine methyl ester. Each technique offers a unique and complementary piece of structural information. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key functional groups, particularly the distinct ester and carbamate carbonyls. Finally, high-resolution mass spectrometry confirms the elemental composition and the presence of the bromine atom through its characteristic isotopic pattern. By employing these analytical techniques in concert, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the success of subsequent synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10856577, Boc-L-alanine methyl ester. Available from: [Link]

-

Aapptec Peptides. Boc-Ala(3-I)-OMe [93267-04-0]. Available from: [Link]

-

National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

-

Fritz Haber Institute. Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Available from: [Link]

-

Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

-

National Center for Biotechnology Information. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

-

ResearchGate. On the Spectroscopic Analyses of Protein. Available from: [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

-

The Metabolomics Innovation Centre. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

Sources

A Technical Guide to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: A Trifunctional Building Block for Advanced Synthesis

Abstract

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis of this trifunctional building block, which strategically combines a Boc-protected amine, a reactive alkyl bromide, and a modifiable methyl ester within a single, compact scaffold. We will explore its chemical properties, synthesis, core reactivity, and its pivotal role in the construction of unnatural amino acids and novel heterocyclic systems. This document is intended to serve as a practical resource for researchers, offering not only theoretical understanding but also actionable experimental protocols and safety guidelines.

Core Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a brominated and protected derivative of the amino acid alanine. Its structure is uniquely tailored for sequential or selective chemical modifications, making it a highly valuable intermediate in multi-step synthesis.

IUPAC Name: methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

The molecule's utility stems from the distinct reactivity of its three primary functional groups, which we will explore in the subsequent section.

Physicochemical Data Summary

The following table summarizes the key properties of this reagent. It is important for researchers to distinguish between the racemic mixture and its individual enantiomers, as the choice of stereoisomer is critical for stereospecific synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆BrNO₄ | [1] |

| Molecular Weight | 282.13 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Typical Purity | 95-96% | [2] |

| Storage Conditions | Refrigerator (2-8 °C) | |

| CAS Number (R)-enantiomer | 175844-11-8 | [2][3] |

| CAS Number (S)-enantiomer | 402726-50-5 | |

| CAS Number (Racemic) | 1219200-16-4 | [1] |

The Strategic Importance of Integrated Functionality

The power of this reagent lies in the orthogonal nature of its functional groups. Understanding the role and reactivity of each component is fundamental to designing successful synthetic strategies.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the α-amino group.[1] Its primary advantage is its stability under a wide range of reaction conditions, including nucleophilic substitution and ester manipulations. It is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which typically do not affect other parts of the molecule, making it a cornerstone of modern peptide synthesis and amino acid chemistry.[4][5]

-

The Primary Alkyl Bromide: The bromine atom at the β-position is the molecule's primary electrophilic center. As a good leaving group, it readily participates in nucleophilic substitution reactions (typically S_N2), allowing for the introduction of a vast array of functionalities through carbon, nitrogen, oxygen, or sulfur nucleophiles. This reaction is the key to its utility in building diverse molecular side chains.

-

The Methyl Ester: The methyl ester provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation or other carboxylate chemistries. Alternatively, it can be reduced to a primary alcohol, further expanding the synthetic possibilities.[6]

Caption: Reactivity map of the key functional groups.

Synthesis of the Reagent

From a practical standpoint, researchers often purchase this reagent. However, understanding its synthesis provides insight into potential impurities and alternative preparations. A common laboratory-scale synthesis involves the radical bromination of a readily available precursor, Boc-L-alanine methyl ester.

General Synthetic Workflow

The transformation relies on the selective bromination at the β-carbon, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.[1]

Caption: General workflow for the synthesis of the title compound.

Core Application: The Synthesis of Novel α-Amino Acids

The most prominent use of this compound is as a precursor for non-proteinogenic or "unnatural" amino acids. These novel monomers are indispensable in drug discovery for creating peptides and peptidomimetics with enhanced stability, potency, and bioavailability.[7][8]

Mechanistic Basis: The S_N2 Pathway

The core of this application is the S_N2 reaction. A chosen nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond. This straightforward yet powerful reaction allows for the installation of countless chemical motifs as new amino acid side chains.

Sources

- 1. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | 1219200-16-4 | Benchchem [benchchem.com]

- 2. (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate [cymitquimica.com]

- 3. 175844-11-8|(R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate|BLD Pharm [bldpharm.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. ias.ac.in [ias.ac.in]

The Guardian of the Amine: An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is a central tenet of modern organic synthesis. Within the intricate world of peptide chemistry and drug development, the reversible masking of reactive moieties is not just a convenience but a necessity. Among the arsenal of protective groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has held a position of prominence for decades. Its introduction revolutionized peptide synthesis, enabling the construction of complex biomolecules with a level of control previously unattainable.[1] This guide provides a comprehensive technical exploration of the Boc protecting group, from its fundamental chemical principles and mechanisms to its practical applications and the nuances of its use in the laboratory.

Core Principles: The Chemical Logic of Boc Protection

The utility of the Boc group lies in its unique combination of stability and selective lability. It is robust enough to withstand a wide array of reaction conditions, particularly basic and nucleophilic environments, yet it can be readily cleaved under mild acidic conditions.[2] This "orthogonality" is the key to its success, allowing for the deprotection of the α-amino group of an amino acid without disturbing other acid-sensitive protecting groups that may be present on the amino acid side chains.[2][]

The Boc group is introduced by converting the primary or secondary amine of an amino acid into a carbamate.[4] This transformation effectively masks the nucleophilicity and basicity of the amino group, preventing it from engaging in unwanted side reactions during subsequent synthetic steps.[5][6]

Physicochemical Properties of the Key Reagent: Di-tert-butyl Dicarbonate (Boc Anhydride)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[7] A thorough understanding of its properties is essential for its safe and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₅ | [8][9] |

| Molecular Weight | 218.25 g/mol | [9][10] |

| Appearance | Colorless to white crystalline solid or liquid | [7][11] |

| Melting Point | 22-24 °C | [8][9] |

| Boiling Point | 56-57 °C at 0.5 mmHg | [11] |

| Density | ~0.95 g/mL at 25 °C | [11] |

| Solubility | Miscible with many organic solvents (e.g., THF, dioxane, alcohols, acetone, acetonitrile, DCM); immiscible with water. | [8][11] |

The Mechanism of Action: A Tale of Two Reactions

The lifecycle of the Boc protecting group in a synthetic workflow is defined by two key mechanistic pathways: its introduction (protection) and its removal (deprotection).

Boc Protection: Masking the Amine